![molecular formula C12H11NO3S2 B187281 (5E)-5-(3,4-dimethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one CAS No. 6326-74-5](/img/structure/B187281.png)
(5E)-5-(3,4-dimethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
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Overview
Description
“(5E)-5-(3,4-dimethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one” is a complex chemical compound used in diverse scientific research applications due to its unique molecular structure and chemical properties. It has a molecular weight of 281.36 g/mol .
Molecular Structure Analysis
The molecular formula of this compound is C12H11NO3S2 . The InChI code is 1S/C12H11NO3S2/c1-15-8-4-3-7 (5-9 (8)16-2)6-10-11 (14)13-12 (17)18-10/h3-6H,1-2H3, (H,13,14,17)/b10-6+ . This indicates the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms in the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More detailed physical and chemical properties may be available from the manufacturer or in specialized chemical databases.Scientific Research Applications
Liquid Crystal Research
Thiazole derivatives, such as those explored by Henderson and Imrie (2011), are known for their transitional properties in liquid crystal dimers, exhibiting phases like the twist-bend nematic phase. This showcases their potential in advanced materials science, particularly in the development of new liquid crystal displays and optical devices (Henderson & Imrie, 2011).
Photosensitive Protecting Groups
Compounds with methoxy groups, similar to the one , have been applied in synthetic chemistry as photosensitive protecting groups. Their ability to be cleaved by light makes them useful in the controlled release of other functional groups during chemical synthesis, highlighting their significance in developing novel synthetic methodologies (Amit, Zehavi, & Patchornik, 1974).
Therapeutic Potential
Thiazole derivatives have been extensively researched for their therapeutic potential, including antioxidant, analgesic, anti-inflammatory, and antimicrobial properties. The broad spectrum of biological activities associated with thiazole derivatives makes them valuable scaffolds in pharmaceutical research for the development of new drugs with fewer side effects (Leoni et al., 2014).
Antioxidant Activity
The antioxidant properties of thiazole derivatives, as discussed in various studies, indicate their potential application in combating oxidative stress-related diseases. Their capacity to act as radical scavengers can be leveraged in the development of new antioxidant therapies (Munteanu & Apetrei, 2021).
Antimicrobial Activity
Thiazole derivatives have shown significant antibacterial activity against various bacteria and pathogens. Their unique properties make them an important class of compounds for developing new antibacterial agents to address the growing issue of antibiotic resistance (Mohanty et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
Compounds with similar structures have been shown to induce anti-cancer activity through microtubule stabilization and activation of reactive oxygen species . This suggests that (5E)-5-(3,4-dimethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one may interact with its targets in a similar manner.
Biochemical Pathways
Based on the mode of action of similar compounds, it is possible that this compound affects pathways related to cell cycle progression and apoptosis
Result of Action
Similar compounds have been shown to induce cell death in cancer cells . This suggests that (5E)-5-(3,4-dimethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one may have similar effects.
properties
IUPAC Name |
(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S2/c1-15-8-4-3-7(5-9(8)16-2)6-10-11(14)13-12(17)18-10/h3-6H,1-2H3,(H,13,14,17)/b10-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAIHVYMCLRIOV-UXBLZVDNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)NC(=S)S2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=S)S2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(3,4-dimethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one |
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